4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester
Overview
Description
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 4-chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid. This can be achieved through the reaction of 4-chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid with a suitable boron source under controlled conditions.
Esterification: The boronic acid intermediate is then esterified with pinacol to form the pinacol ester. This reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
Oxidation: The boronic ester can be oxidized to form boronic acid derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Acids and Bases: Employed in hydrolysis reactions.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products Formed
Carbon-Carbon Coupled Products: Formed in Suzuki–Miyaura coupling reactions.
Boronic Acids: Resulting from hydrolysis and oxidation reactions.
Scientific Research Applications
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound acts as a nucleophile, reacting with electrophilic halides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group plays a crucial role in stabilizing the intermediate species during the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the chloro and cyclopropylaminocarbonyl groups, making it less reactive in certain applications.
4-Trifluoromethylphenylboronic Acid Pinacol Ester: Contains a trifluoromethyl group instead of a chloro group, which can influence its reactivity and stability.
Uniqueness
4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is unique due to the presence of both chloro and cyclopropylaminocarbonyl groups. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-13(18)12(9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYZOEZRCJOJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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